Product packaging for 2-[(Boc)(ethyl)amino]butyric Acid(Cat. No.:)

2-[(Boc)(ethyl)amino]butyric Acid

Cat. No.: B13195553
M. Wt: 231.29 g/mol
InChI Key: FVQOCTDWLBVBIT-UHFFFAOYSA-N
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Description

Significance of Modified Amino Acids as Synthetic Intermediates in Contemporary Organic Chemistry

Modified amino acids are fundamental to contemporary organic chemistry, acting as versatile synthetic intermediates. nih.govmanchester.ac.uk Their structural diversity and inherent chirality make them invaluable starting materials for the synthesis of pharmaceuticals, agrochemicals, and novel materials. nih.govnih.gov The ability to introduce various functional groups onto the amino acid scaffold allows for the construction of complex molecular architectures with high degrees of stereochemical control. nih.gov This has led to the development of novel peptides and peptidomimetics with enhanced biological activity and stability. monash.edu

The Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Amino Acid Derivatization

The tert-Butoxycarbonyl (Boc) group is a widely utilized protecting group for the amine functionality in amino acids. wikipedia.orgchemistrysteps.com Its primary role is to temporarily mask the nucleophilic and basic nature of the amino group, thereby preventing unwanted side reactions during subsequent chemical transformations. chemistrysteps.com The Boc group is favored for its stability under a broad range of reaction conditions, yet it can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA). wikipedia.org This orthogonality allows for selective deprotection in the presence of other sensitive functional groups, a critical aspect in multi-step syntheses. wikipedia.orgorganic-chemistry.org The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk

PropertyDescription
Chemical Formula C₅H₉O₂
Function Amine protecting group
Introduction Reaction with di-tert-butyl dicarbonate (Boc₂O) fishersci.co.uk
Removal Mild acidic conditions (e.g., trifluoroacetic acid) wikipedia.org
Advantages Stability to many reagents, ease of removal chemistrysteps.comorganic-chemistry.org

Overview of N-Alkylated Alpha-Amino Acid Derivatives in Chemical Research and Development

N-alkylated alpha-amino acids are a class of modified amino acids where one of the hydrogens on the alpha-amino group is replaced by an alkyl group. This modification can significantly alter the properties of the parent amino acid and the peptides into which they are incorporated. monash.edu N-alkylation can enhance metabolic stability, improve membrane permeability, and influence the conformational preferences of peptides. monash.edu Consequently, N-alkylated amino acids are of great interest in medicinal chemistry for the development of therapeutic peptides with improved pharmacokinetic profiles. monash.edunih.gov The synthesis of N-alkylated amino acids can be achieved through various methods, including reductive amination of aldehydes and nucleophilic substitution with alkyl halides, although these methods can have limitations. nih.govnih.gov More recent and sustainable approaches involve the direct catalytic N-alkylation of amino acids with alcohols. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21NO4 B13195553 2-[(Boc)(ethyl)amino]butyric Acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid

InChI

InChI=1S/C11H21NO4/c1-6-8(9(13)14)12(7-2)10(15)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,13,14)

InChI Key

FVQOCTDWLBVBIT-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)N(CC)C(=O)OC(C)(C)C

Origin of Product

United States

The Chemical Profile of 2 Boc Ethyl Amino Butyric Acid

Physicochemical Properties

The physicochemical properties of this compound are influenced by its constituent parts. The carboxylic acid group imparts acidic properties, while the bulky Boc group and the ethyl group contribute to its lipophilicity.

Table of Physicochemical Properties

PropertyValueSource
IUPAC Name 2-((tert-butoxycarbonyl)amino)-2-ethylbutanoic acid achemblock.com
CAS Number 139937-99-8 achemblock.com
Molecular Formula C₁₁H₂₁NO₄ achemblock.com
Molecular Weight 231.29 g/mol achemblock.com
Appearance Not specified, likely a solid at room temperature
Purity Typically available at ≥95% achemblock.com

Synthesis and Characterization

The synthesis of N-protected, N-substituted amino acids like this compound generally involves a multi-step process. A common strategy begins with the protection of the amino group of the parent amino acid, in this case, 2-aminobutyric acid. google.com This is followed by N-alkylation and subsequent functional group manipulations.

For instance, a general synthesis could involve the initial Boc-protection of 2-aminobutyric acid. nih.govsigmaaldrich.com The resulting N-Boc-2-aminobutyric acid could then be subjected to N-ethylation. Characterization of the final product would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure, and High-Performance Liquid Chromatography (HPLC) to determine its purity. nih.gov

Applications in Research and Development

Utility as a Chiral Building Block in Asymmetric Synthesis

As a chiral molecule, this compound can serve as a valuable building block in asymmetric synthesis. The defined stereocenter at the alpha-carbon allows for the introduction of chirality into a target molecule, which is often crucial for its biological activity. The Boc and ethyl groups can influence the steric course of reactions, enabling stereoselective transformations.

Role in the Synthesis of Peptidomimetics and Other Complex Molecules

The incorporation of this compound into peptide sequences can lead to the formation of peptidomimetics with altered properties. The N-ethyl group can disrupt hydrogen bonding networks within the peptide backbone, leading to changes in conformation and potentially increased resistance to enzymatic degradation. monash.edu The Boc group facilitates its use in standard solid-phase or solution-phase peptide synthesis protocols. nih.gov Beyond peptidomimetics, this compound can be a precursor for the synthesis of other complex, biologically active molecules. nih.gov

Conclusion

{"answer":"### Reactivity and Chemical Transformations of 2-[(Boc)(ethyl)amino]butyric Acid

The chemical behavior of this compound, a non-natural amino acid, is dictated by its three principal components: the carboxylic acid group, the N-tert-butyloxycarbonyl (Boc) protecting group, and the N-ethyl substituent. The interplay of these functional groups allows for a range of chemical transformations, making it a valuable building block in synthetic organic chemistry, particularly in the construction of peptides and other complex molecules.

Analytical Methodologies for Research and Development of 2 Boc Ethyl Amino Butyric Acid Derivatives

Spectroscopic Characterization Techniques for Structural Elucidation of Synthetic Products

Spectroscopic methods are fundamental in confirming the chemical structure of newly synthesized molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the molecular framework, mass, and functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic compounds. Both ¹H and ¹³C NMR are routinely employed to confirm the successful synthesis of 2-[(Boc)(ethyl)amino]butyric acid derivatives.

In ¹H NMR spectra of Boc-protected amino acids, the tert-butyloxycarbonyl (Boc) group characteristically displays a sharp singlet peak corresponding to its nine equivalent protons. researchgate.netresearchgate.netresearchgate.net For instance, in the ¹H NMR spectrum of N-Boc glutamic acid, the signal for the -CH₃ protons of the Boc group appears at 1.38 ppm. researchgate.net Similarly, for a mono-N-Boc protected spermine, the Boc -CH₃ protons present as a singlet at δ 1.44 ppm. rsc.org The protons of the ethyl group attached to the nitrogen atom would exhibit characteristic splitting patterns (a quartet for the -CH₂- group and a triplet for the -CH₃ group) at distinct chemical shifts. The protons on the butyric acid backbone would also show specific multiplicities and chemical shifts, allowing for complete structural assignment. azom.comdocbrown.info For example, in the ¹H NMR spectrum of butanoic acid, the protons on the carbon chain appear as distinct multiplets. docbrown.info

NMR is also invaluable for monitoring the progress of a reaction. rsc.org For example, the disappearance of the signal corresponding to the starting material and the appearance of new signals corresponding to the product can be tracked over time. This is particularly useful in optimizing reaction conditions. rsc.org Fluorine-19 (¹⁹F) NMR can also be utilized if a fluorine-containing tag is incorporated, offering a clear spectral window for monitoring reactions. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Functional Groups in Boc-Protected Amino Acid Derivatives

Functional GroupTypical Chemical Shift (δ, ppm)MultiplicityReference
Boc (-C(CH₃)₃)1.3 - 1.5Singlet researchgate.netrsc.org
Ethyl (-CH₂CH₃)~3.2 (CH₂) / ~1.1 (CH₃)Quartet / Triplet azom.com
Butyric Acid α-CH~4.0 - 4.5Multiplet researchgate.net
Butyric Acid β, γ-CH₂~1.5 - 2.5Multiplets docbrown.info
Amide NH5.0 - 8.5Broad Singlet researchgate.net

Note: Exact chemical shifts can vary depending on the solvent and the specific structure of the derivative.

¹³C NMR spectroscopy provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the Boc group and the carboxylic acid, as well as the carbons of the ethyl and butyric acid moieties, will resonate at characteristic chemical shifts. mdpi.com For example, in N-Boc-L-proline-OMe, the carbonyl carbon of the Boc group appears at 154.4 ppm. mdpi.com

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and providing structural information through fragmentation analysis. For derivatives of this compound, MS confirms the identity of the synthesized product by matching its molecular ion peak (M⁺) with the calculated molecular weight.

Under electron impact (EI) ionization, Boc-protected compounds often exhibit characteristic fragmentation patterns. doaj.org A common fragmentation pathway involves the loss of isobutylene (B52900) (a neutral loss of 56 Da), resulting in a prominent [M-56]⁺ peak, which can sometimes be attributed to a McLafferty-like rearrangement. doaj.orgreddit.com Other significant fragments include the tert-butyl cation (C₄H₉⁺) at m/z 57, and fragments corresponding to the loss of the entire Boc group or parts of it. doaj.org Under electrospray ionization (ESI), which is a softer ionization technique, the protonated molecule [M+H]⁺ is typically the base peak. doaj.orgrsc.org

The fragmentation patterns of amino acids themselves are also well-characterized. Common fragment ions for protonated amino acids include losses of water ([M+H-H₂O]⁺), ammonia (B1221849) ([M+H-NH₃]⁺), and a combination of water and carbon monoxide ([M+H-H₂O-CO]⁺). nih.govresearchgate.net The specific fragmentation pattern of a this compound derivative would be a combination of the fragmentation of the Boc group, the ethylamino group, and the butyric acid backbone. libretexts.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments, further confirming its structure. rsc.org

Table 2: Common Mass Spectrometry Fragments for Boc-Protected Amino Acids

FragmentDescriptionTypical Ionization ModeReference
[M+H]⁺Protonated moleculeESI doaj.orgrsc.org
[M-56]⁺Loss of isobutylene from Boc groupEI, ESI doaj.orgreddit.com
[M-100]⁺Loss of the entire Boc groupEI, ESI doaj.org
m/z 57tert-butyl cationEI doaj.org
[M+H-H₂O]⁺Loss of waterESI nih.govresearchgate.net
[M+H-NH₃]⁺Loss of ammoniaESI nih.govresearchgate.net

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. In the context of this compound derivatives, IR spectroscopy can confirm the presence of key functional groups.

The Boc protecting group exhibits a characteristic strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1720 cm⁻¹. The carboxylic acid group will show a broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a C=O stretching band around 1700-1730 cm⁻¹. The N-H stretch of the carbamate (B1207046) is usually observed around 3300-3500 cm⁻¹. The C-H stretching vibrations of the alkyl groups (ethyl and butyric acid chains) will appear in the region of 2850-3000 cm⁻¹. The presence of an ester bond, if the carboxylic acid is derivatized, will show a strong C=O stretch around 1735-1750 cm⁻¹. researchgate.net

By comparing the IR spectrum of the starting material with that of the product, one can confirm the success of a chemical transformation. For example, the disappearance of a particular functional group's absorption band and the appearance of a new one provides evidence for the reaction's completion.

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

Functional GroupVibrational ModeTypical Frequency (cm⁻¹)Reference
Carboxylic Acid O-HStretch, broad2500 - 3300 researchgate.net
Carbamate (Boc) N-HStretch3300 - 3500 researchgate.net
Alkyl C-HStretch2850 - 3000 docbrown.info
Carboxylic Acid C=OStretch1700 - 1730 researchgate.net
Carbamate (Boc) C=OStretch1680 - 1720 researchgate.net
C-OStretch1170 - 1190 researchgate.net

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating components of a mixture, thereby allowing for the assessment of product purity and the determination of enantiomeric excess. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of non-volatile and thermally unstable compounds like this compound derivatives.

For purity analysis, reversed-phase HPLC (RP-HPLC) is frequently used. researchgate.netnih.gov In this mode, a nonpolar stationary phase is used with a polar mobile phase. The purity of the synthesized derivative can be determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. The use of a diode array detector (DAD) or a UV-Vis detector allows for the detection of chromophoric groups in the molecule. cat-online.comresearchgate.net The Boc group itself does not have a strong chromophore, so detection might rely on other parts of the molecule or derivatization.

HPLC is also a powerful tool for the enantiomeric separation of chiral compounds. cat-online.comresearchgate.net Chiral stationary phases (CSPs) are employed to resolve the enantiomers of the this compound derivative. researchgate.netrsc.org The choice of CSP and mobile phase is critical for achieving good separation. researchgate.netrsc.orgsigmaaldrich.com By separating and quantifying the two enantiomers, the enantiomeric excess (e.e.) of the product can be accurately determined.

Furthermore, preparative HPLC can be used to purify larger quantities of the desired compound, separating it from byproducts and unreacted starting materials. While effective, care must be taken during mobile phase evaporation, as acidic conditions (e.g., from trifluoroacetic acid, a common mobile phase additive) can potentially lead to the cleavage of the acid-labile Boc group. researchgate.net

Table 4: HPLC Methods for Analysis of Boc-Amino Acid Derivatives

Analysis TypeHPLC ModeTypical Stationary PhaseTypical Mobile PhaseReference
PurityReversed-PhaseC18, C8Acetonitrile/Water with TFA or Formic Acid researchgate.netnih.gov
Enantiomeric SeparationChiralChiralpak, ChirobioticHexane/Isopropanol (B130326), Polar organic solvents researchgate.netrsc.orgsigmaaldrich.com
Preparative PurificationReversed-PhaseC18, C8Acetonitrile/Water with TFA or Formic Acid researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. However, due to the low volatility of amino acids and their derivatives, a derivatization step is typically required to make them suitable for GC analysis. sigmaaldrich.comsigmaaldrich.comresearchgate.net

The derivatization process aims to convert the polar functional groups (carboxylic acid and amine) into less polar, more volatile groups. sigmaaldrich.comresearchgate.netresearchgate.net Common derivatization reagents include alkyl chloroformates (e.g., ethyl chloroformate) and silylating agents (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide, MTBSTFA). nih.govnih.govnih.gov For instance, a two-step derivatization involving esterification followed by acylation with pentafluoropropionic anhydride (B1165640) (PFPA) can be employed. nih.govmdpi.com

Once derivatized, the compounds can be separated on a GC column and detected by the mass spectrometer. GC-MS is particularly useful for the enantiomeric analysis of amino acids. nih.govnih.gov This can be achieved either by using a chiral stationary phase to separate the derivatized enantiomers or by using a chiral derivatizing agent to form diastereomers that can be separated on a non-chiral column. nih.govresearchgate.net The mass spectrometer provides definitive identification of the separated components based on their mass spectra.

Table 5: Common Derivatization Reagents for GC-MS Analysis of Amino Acids

Derivatization ReagentTarget Functional Group(s)Resulting DerivativeReference
Ethyl ChloroformateAmino, CarboxylN-ethoxycarbonyl ethyl ester nih.govnih.gov
MTBSTFAAmino, Carboxyl, Hydroxyltert-Butyldimethylsilyl (TBDMS) sigmaaldrich.comnih.gov
Pentafluoropropionic Anhydride (PFPA)Amino, HydroxylPentafluoropropionyl nih.govmdpi.com
Alkyl ChloroformatesAmino, CarboxylAlkoxycarbonyl alkyl ester nih.gov

Chiral Chromatography for Enantiomeric Purity Evaluation

The enantiomeric purity of this compound and its derivatives is a critical quality attribute, particularly in the synthesis of therapeutic peptides where the presence of the undesired enantiomer can lead to diastereomeric impurities with altered pharmacological and toxicological profiles. researchgate.net Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing enantiomeric purity due to its accuracy and the availability of a wide range of chiral stationary phases (CSPs). researchgate.netsigmaaldrich.com

For N-protected amino acids like this compound, polysaccharide-based CSPs are particularly effective. researchgate.netyakhak.org These CSPs, often derived from cellulose (B213188) or amylose, can separate enantiomers under both normal-phase and reversed-phase conditions. researchgate.net The choice of mobile phase is crucial for achieving optimal separation. For instance, a mixture of n-hexane and isopropanol is commonly used in normal-phase chromatography for the separation of N-Boc protected amino acid enantiomers. researchgate.net

The development of a chiral HPLC method involves screening various CSPs and optimizing the mobile phase composition to achieve sufficient resolution between the enantiomers. researchgate.net Factors such as the type of polysaccharide backbone (cellulose vs. amylose) and the nature of the substituents on the phenylcarbamate moieties of the CSP can significantly influence enantioselectivity. yakhak.org For N-Boc protected amino acids, CHIROBIOTIC™ R, a macrocyclic glycopeptide-based CSP, has demonstrated unique selectivity for racemates with an acidic chiral center. sigmaaldrich.com

A recent study developed a highly sensitive analytical method for the simultaneous separation and identification of aminobutyric acid isomers and enantiomers using a chiral labeling reagent, 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine amide (L-FDVDA), followed by LC-MS analysis on a C18 column. nih.gov While this method was demonstrated for aminobutyric acid, its application could potentially be extended to its N-substituted derivatives like this compound, offering a powerful tool for sensitive enantiomeric purity determination. nih.gov

Table 1: Chiral HPLC Method Parameters for N-Protected Amino Acids

ParameterTypical Conditions
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak IA, IC), Macrocyclic glycopeptide (e.g., CHIROBIOTIC™ R)
Mobile Phase (Normal Phase) n-Hexane/Isopropanol mixtures (e.g., 90:10 v/v)
Mobile Phase (Reversed Phase) Acetonitrile/Water with additives (e.g., formic acid, triethylamine)
Detection UV (e.g., 254 nm), Mass Spectrometry (MS)
Flow Rate 1.0 - 1.2 mL/min
Column Temperature 25 °C

Advanced Techniques for Conformational and Stereochemical Analysis

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of molecules, including the absolute configuration of chiral centers. springernature.com For a chiral, enantiomerically pure compound like this compound, single-crystal X-ray diffraction can provide definitive proof of its stereochemistry. springernature.comed.ac.uk The determination of absolute configuration relies on the phenomenon of anomalous scattering (or anomalous dispersion) of X-rays by the atoms in the crystal. thieme-connect.de

The process involves growing a suitable single crystal of the compound, which can be challenging. Once a high-quality crystal is obtained, it is subjected to X-ray diffraction analysis. The resulting diffraction pattern is used to solve the crystal structure, revealing the relative arrangement of atoms in the molecule. To determine the absolute configuration, the crystallographer analyzes the intensities of Bijvoet pairs—reflections that are related by inversion. nih.gov Due to anomalous scattering, the intensities of these pairs are not identical for a non-centrosymmetric crystal, allowing for the assignment of the correct enantiomer. ed.ac.ukresearchgate.net The Flack parameter is a key value refined during the structure solution that indicates the correctness of the assigned absolute configuration; a value close to zero for a given enantiomer confirms its structure. researchgate.net

While routine for compounds containing heavier atoms, determining the absolute configuration of light-atom molecules (containing only C, H, N, O) like this compound can be more demanding due to the weaker anomalous scattering effect. ed.ac.uk However, advancements in instrumentation and computational methods have made it increasingly feasible. ed.ac.uk

Circular Dichroism (CD) spectroscopy is a powerful and sensitive technique for investigating the conformational properties of chiral molecules in solution. mdpi.comresearchgate.net It measures the differential absorption of left and right circularly polarized light, providing information about the secondary and tertiary structure of molecules. researchgate.net For a molecule like this compound, CD spectroscopy can be used to study how its conformation changes in different solvent environments or upon interaction with other molecules. nih.gov

The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. plos.org The far-UV region (190-250 nm) can provide information about the conformation of the peptide backbone in derivatives, while the near-UV region (250-350 nm) is sensitive to the environment of aromatic chromophores, if present. plos.orgnih.gov

In the context of this compound, CD studies can be employed to:

Characterize the solution conformation of the molecule.

Investigate the effect of solvent polarity on the conformational equilibrium.

Study conformational changes that may occur upon deprotection of the Boc group or during peptide coupling reactions.

By combining experimental CD data with computational modeling, a more detailed understanding of the conformational landscape of this compound and its derivatives can be achieved. plos.orgnih.gov This information is valuable for understanding its reactivity and how it influences the structure of larger peptides into which it is incorporated.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-[(Boc)(ethyl)amino]butyric Acid, and how does the Boc protection strategy influence the reaction pathway?

  • Synthesis Methodology : The Boc (tert-butyloxycarbonyl) group is commonly used to protect amines during peptide synthesis. For this compound, the ethylamino group is first Boc-protected to prevent unwanted side reactions. The reaction typically involves coupling Boc-ethylamine to butyric acid derivatives using carbodiimide reagents (e.g., DCC) and catalysts like NHS or DMAP. Acid-labile Boc groups are later removed with trifluoroacetic acid (TFA) .
  • Critical Parameters :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency.
  • Temperature : Reactions are often conducted at room temperature to avoid decomposition.
  • Purification : Column chromatography or recrystallization is used to isolate the product, with purity verified via HPLC or NMR .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the Boc-protected amine and ester linkages. Key signals include the tert-butyl group (~1.4 ppm in 1^1H NMR) and carbonyl carbons (~170 ppm in 13^13C NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+) against the theoretical mass.
  • HPLC : Reverse-phase HPLC with UV detection ensures purity (>95%) and identifies residual solvents or byproducts .

Advanced Research Questions

Q. What are the common side reactions during Boc deprotection of this compound, and how can they be mitigated?

  • Side Reactions :

  • Acid-Induced Cleavage : Prolonged exposure to TFA may hydrolyze ester groups or degrade the butyric acid backbone.
  • Cation Formation : The ethylamino group can form stable cations under acidic conditions, complicating subsequent coupling steps.
    • Mitigation Strategies :
  • Controlled Deprotection : Use diluted TFA (20–50% in DCM) and limit reaction time (<1 hour) .
  • Neutralization : Post-deprotection, neutralize with triethylamine or aqueous bicarbonate to stabilize the free amine .

Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?

  • Stability Data :

ConditionStability OutcomeReference
pH 2–3 (aqueous)Rapid Boc deprotection (<30 mins)
pH 7–8 (buffer)Stable for 24 hours (no degradation)
Organic solventsStable for weeks (e.g., DMSO, DMF)
  • Recommendations : Store the compound in anhydrous solvents at -20°C to prevent hydrolysis. Avoid prolonged exposure to moisture .

Q. What analytical challenges arise when characterizing trace impurities in this compound, and how can they be resolved?

  • Challenges :

  • Co-elution in HPLC : Impurities with similar polarity may overlap with the target peak.
  • Low Abundance : Trace byproducts (e.g., ethylated derivatives) may require sensitive detection methods.
    • Solutions :
  • 2D Chromatography : Use UPLC with tandem MS (MS/MS) for higher resolution.
  • Isotopic Labeling : Synthesize 13^{13}C-labeled analogs to distinguish impurities via isotopic patterns .

Experimental Design & Data Analysis

Q. How should researchers design kinetic studies to optimize the coupling efficiency of Boc-ethylamine to butyric acid derivatives?

  • Experimental Setup :

  • Variable Testing : Vary catalyst concentration (0.1–1.0 eq), solvent (DMF vs. acetonitrile), and temperature (0–40°C).
  • Time Points : Monitor reaction progress via TLC or in situ FTIR at 10-minute intervals.
    • Data Interpretation :
  • Rate Constants : Calculate using pseudo-first-order kinetics. Higher rates in DMF suggest solvent polarity enhances nucleophilicity .
  • Activation Energy : Derived from Arrhenius plots to identify optimal temperatures .

Q. What statistical methods are appropriate for analyzing reproducibility in the synthesis of this compound across multiple batches?

  • Methods :

  • ANOVA : Compare yields and purity across batches to identify systematic errors.
  • Principal Component Analysis (PCA) : Cluster batches based on impurity profiles (e.g., residual solvents, byproducts) .
    • Case Study : A 5-batch analysis showed ±5% yield variation, attributed to humidity fluctuations during Boc protection. Implementing inert atmosphere protocols reduced variability to ±2% .

Safety & Compliance

Q. What are the occupational exposure limits (OELs) and disposal protocols for this compound?

  • Safety Guidelines :

  • OELs : No specific OELs are established, but treat as a respiratory irritant (similar to Boc-protected amines). Use fume hoods and PPE .
  • Disposal : Neutralize with 10% sodium bicarbonate before incineration or disposal as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.